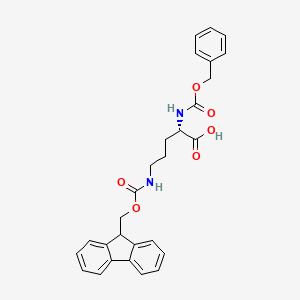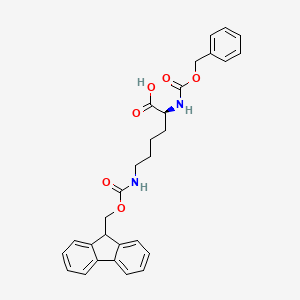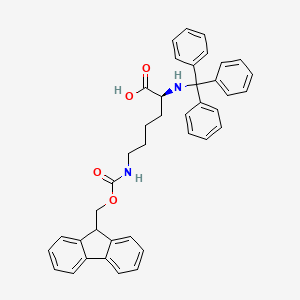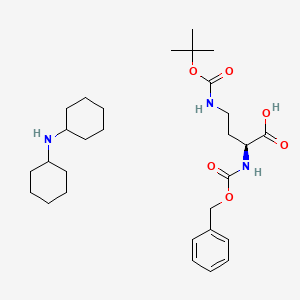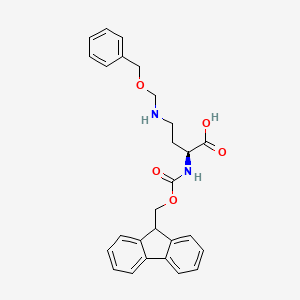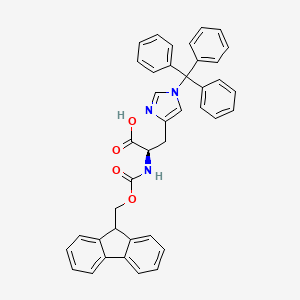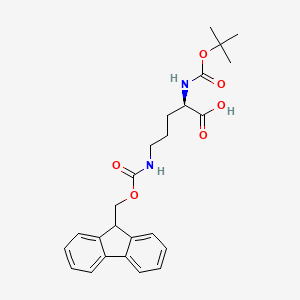
Fmoc-Pro-OSu
Overview
Description
Fmoc-Pro-OSu is a synthetic, water-soluble peptide-based compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and has been used to study the structure and function of proteins, enzymes, and other biological molecules. Fmoc-Pro-OSu is a versatile compound that has been used in various fields, including biochemistry, biophysics, and molecular biology.
Scientific Research Applications
Asymmetric Synthesis
Fmoc-Pro-OSu is used in the asymmetric synthesis of other compounds. For instance, it has been reported in the convenient asymmetric synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine .
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Pro-OSu is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . SPPS is particularly useful when unnatural modifications or the introduction of site-specific tags are required .
Preparation of N-(9-fluorenylmethoxycarbonyl) Derivatives
Fmoc-Pro-OSu is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The yield is high, and dipeptide formation is lower than with the chloroformate, Fmoc-Cl .
Synthesis of Glycopeptides
Fmoc-Pro-OSu has been employed in the synthesis of glycopeptides . Glycopeptides are peptides that contain carbohydrate moieties (glycans) covalently attached to the side chains of the amino acid residues that constitute the peptide.
Medicinal Applications
Fmoc-Pro-OSu is used in the development of new organic compounds for medicinal applications . The strategic fluorination usually leads to improved pharmacokinetics and greater oxidative metabolic stability .
Protein Structural Studies
Fmoc-Pro-OSu is used in protein structural studies . For example, (S)-2-amino-6,6,6-trifluorohexanoic acid and 6,6,6-trifluoro-norleucine 1 and its derivatives were shown to possess interesting biological properties, such as antitumor, antimicrobial, and enzyme inhibitory activity . However, the major interest in fluorinated AA 1 is related to its various applications in the therapeutic peptide engineering and protein structural studies .
Mechanism of Action
properties
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHVBQPWXZALQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679809 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-OSu | |
CAS RN |
109074-94-4 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



